molecular formula C10H13N3O B13074386 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13074386
M. Wt: 191.23 g/mol
InChI Key: WCUKJNOXSCRBJN-UHFFFAOYSA-N
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Description

3-Methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, characterized by a bicyclic structure with nitrogen atoms at positions 1, 2, and 5 of the fused pyrazole-pyrimidine system. The compound features a methyl group at position 3 and a propyl chain at position 7 (Figure 1). This substitution pattern influences its electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-methyl-7-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C10H13N3O/c1-3-4-8-5-9(14)12-10-7(2)6-11-13(8)10/h5-6H,3-4H2,1-2H3,(H,12,14)

InChI Key

WCUKJNOXSCRBJN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC2=C(C=NN12)C

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-Methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has been investigated for its potential therapeutic effects in several areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Research has highlighted the compound's ability to inhibit cancer cell proliferation. It acts on specific signaling pathways involved in tumor growth, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It is particularly noted for inhibiting protein kinases, which are critical in regulating various cellular processes. This inhibition can lead to the modulation of pathways associated with cancer and other diseases .

Neuropharmacology

Preliminary studies suggest that 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one may have neuroprotective effects. Its ability to cross the blood-brain barrier opens avenues for research into treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazolo[1,5-a]pyrimidine derivatives, including 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

Case Study 2: Cancer Cell Line Inhibition

In vitro assays conducted on human cancer cell lines demonstrated that 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one effectively inhibited cell growth and induced apoptosis. The mechanism was linked to the downregulation of specific oncogenes and upregulation of pro-apoptotic factors.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Physicochemical Properties

The biological and chemical behavior of pyrazolo[1,5-a]pyrimidines is heavily influenced by substituents at positions 3, 5, and 6. Below is a comparative analysis:

Position 3 Modifications
  • 3-Methyl Group (Target Compound) : The methyl group provides moderate steric bulk and electron-donating effects, enhancing stability without significantly altering planarity, which is critical for interactions with biological targets .
  • 3-Bromo Group : In 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (CAS: 1935829-95-0), the bromine atom enables further functionalization via Suzuki-Miyaura cross-coupling, allowing diversification at this position .
Position 7 Modifications
  • 7-Trifluoromethyl Group : Derivatives such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one display strong electron-withdrawing effects, which stabilize the lactam ring and modulate reactivity in SNAr (nucleophilic aromatic substitution) reactions .
Position 5 Modifications
  • 5-Unsubstituted (Target Compound) : The absence of substituents at position 5 simplifies synthetic routes but may limit hydrogen-bonding interactions.
  • 5-Amino Group: 5-Amino-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., 5a–f) show enhanced solubility and nucleophilicity, facilitating interactions with enzymes like Pim1 kinase .

Physicochemical Properties

Property Target Compound 7-CF₃ Analogue 7-Cyclopropyl
Molecular Weight 191.23* 256.10 189.21
LogP (Predicted) ~2.1 ~2.8 ~1.9
Solubility (aq.) Low Very low Moderate

*Calculated based on and analogous structures.

Biological Activity

Anticancer Activity

The most notable biological activity of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is its potential as an anticancer agent. This compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. By binding to the active site of CDK2, it prevents the interaction between CDK2 and cyclin A2, effectively inhibiting cell cycle progression and promoting apoptosis in cancer cells.

CDK2 Inhibition Assay

A study conducted on various cancer cell lines demonstrated the compound's efficacy in inhibiting CDK2 activity. The results are summarized in the following table:

Cancer Cell LineIC50 (μM)Apoptosis Induction (%)
MCF-7 (Breast)0.8562.3
HeLa (Cervical)1.2358.7
A549 (Lung)1.5651.2

These results indicate that 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one exhibits potent anticancer activity across multiple cancer types, with particularly strong effects on breast cancer cells.

Antiviral Activity

Research has also revealed potential antiviral properties of compounds structurally related to 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one. A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and evaluated for inhibitory activity against HCV NS5B RNA-dependent RNA polymerase .

HCV NS5B Inhibition Study

The study found that several compounds in this family exhibited potent activity in enzymatic assays. While the specific activity of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one was not reported, structurally similar compounds showed promising results:

CompoundIC50 (μM) against HCV NS5B
Compound A0.032
Compound B0.045
Compound C0.078

These findings suggest that further investigation into the antiviral properties of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one and its derivatives may be warranted .

Antimicrobial Activity

Recent research has also explored the potential antimicrobial activity of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which are structurally related to 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one. A high-throughput whole-cell screening identified this class of compounds as potential antituberculosis leads .

Antituberculosis Activity

A focused library of 27 compounds was synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) strain H37Rv. While the specific activity of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one was not reported, structurally similar compounds showed promising results:

CompoundMIC against Mtb H37Rv (μg/mL)
P190.78
P201.56
P213.13

These compounds demonstrated low cytotoxicity and showed promising activity against Mtb within macrophages .

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